



# Application Notes: iPAF1C Treatment of PBMCs from People Living with HIV (PLWH)

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Compound of Interest		
Compound Name:	iPAF1C	
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#### Introduction

A significant barrier to an HIV cure is the persistence of a latent viral reservoir, primarily in resting CD4+ T cells.[1] These latently infected cells are transcriptionally silent, rendering them invisible to the immune system and unaffected by antiretroviral therapy (ART).[2] The "shock and kill" strategy aims to reactivate these latent proviruses using Latency Reversing Agents (LRAs), making the cells susceptible to clearance.[2]

The Polymerase-Associated Factor 1 Complex (PAF1C) is a host cell transcriptional regulator that has been identified as a negative regulator of HIV-1 transcription.[1] PAF1C contributes to HIV latency by inducing promoter-proximal pausing of RNA Polymerase II (Pol II) at the viral long terminal repeat (LTR) promoter.[1][3]

iPAF1C: A First-in-Class PAF1C Inhibitor

**iPAF1C** is a novel small-molecule inhibitor that disrupts the assembly of the PAF1C by targeting the interaction between its PAF1 and CTR9 subunits.[4] This disruption leads to the dissociation of PAF1C from chromatin, releasing the paused RNA Pol II and promoting productive transcriptional elongation of the integrated HIV-1 provirus.[1][3]

Ex vivo studies using peripheral blood mononuclear cells (PBMCs) from virally suppressed PLWH have demonstrated that **iPAF1C** can act as an effective LRA.[1] Notably, unlike in cell



line models, **iPAF1C** alone is sufficient to induce viral transcription in these primary patient cells.[1] Furthermore, it exhibits synergistic activity when combined with other LRAs, such as the bromodomain inhibitor JQ1.[1][5] These findings position **iPAF1C** as a promising candidate for inclusion in HIV cure strategies.

# **Quantitative Data Summary**

The following table summarizes the results from an ex vivo study on PBMCs isolated from four virally suppressed PLWH. Cells were treated for 48 hours, and HIV-1 latency reversal was measured by quantifying gag mRNA transcripts via qRT-PCR.[1][5] The data, presented as fold change over DMSO control, demonstrates the efficacy of **iPAF1C** alone and in combination with other LRAs.

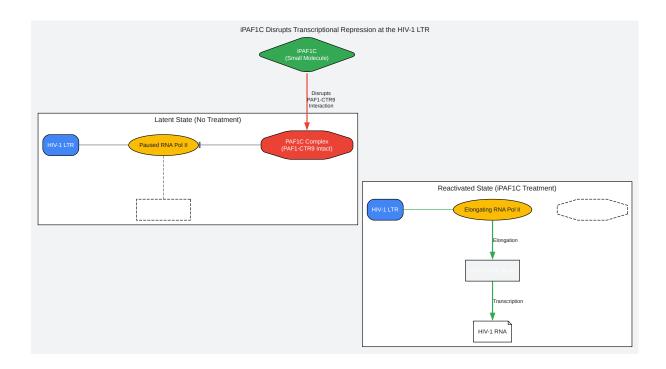
Treatment Group	Mean Fold Change in HIV-1 gag mRNA (± SD)	Key Finding
iPAF1C	~4-fold	iPAF1C alone significantly reverses latency in patient PBMCs.[1]
JQ1	~6-fold	JQ1, a known LRA, induces viral transcription.[1][5]
JQ1 + iPAF1C	~12-fold	iPAF1C significantly enhances the activity of JQ1.[1][5]
РНА	~10-fold	A potent, non-specific T-cell activator used as a positive control.[5]
PMA	~2.5-fold	A PKC agonist with modest latency reversal activity in this context.[5]

Data are approximated from graphical representations in Soliman et al., Science Advances (2023) and represent the average of four donors.[1][5]

## **Visualizations**



# Mechanism of Action: iPAF1C-Mediated Latency Reversal





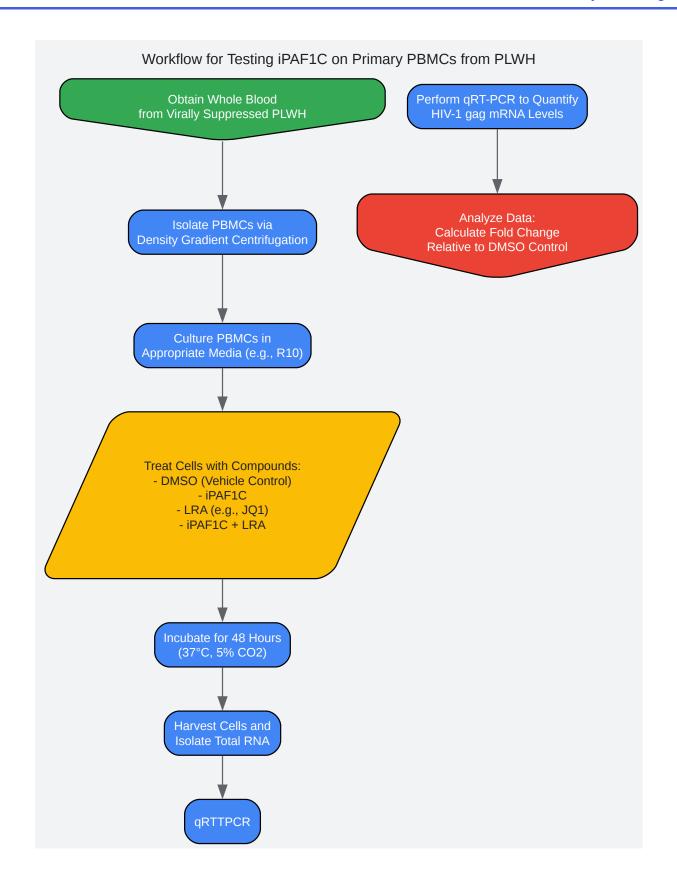


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Caption: **iPAF1C** disrupts the PAF1C complex, releasing paused RNA Pol II to transcribe HIV-1 genes.

# Experimental Workflow: Ex Vivo Treatment of PLWH PBMCs





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Caption: Workflow for isolating, treating, and analyzing PBMCs from PLWH for HIV latency reversal.

## **Experimental Protocols**

The following protocols are based on methodologies described for ex vivo analysis of HIV latency reversal.[1][2][6]

# Protocol 1: Isolation and Culture of PBMCs from Whole Blood

Objective: To isolate viable PBMCs from blood collected from PLWH for subsequent culture and treatment.

### Materials:

- Whole blood in Acid Citrate Dextrose (ACD) or EDTA tubes
- · Ficoll-Paque PLUS or similar density gradient medium
- RPMI 1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- 50 mL conical tubes
- · Serological pipettes
- · Centrifuge with swinging-bucket rotor

## Procedure:

• Dilute whole blood 1:1 with sterile PBS at room temperature.



- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing at the interface.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate the upper plasma layer.
- Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface using a sterile pipette.
- Transfer the cells to a new 50 mL conical tube and add PBS to a final volume of 45 mL.
- Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.
- Discard the supernatant and resuspend the cell pellet in 10 mL of complete culture medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin).
- Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).
- Adjust cell density to 2 x 10<sup>6</sup> cells/mL in complete culture medium for the latency reversal assay.

## **Protocol 2: Ex Vivo HIV-1 Latency Reversal Assay**

Objective: To treat PBMCs from PLWH with **iPAF1C** and other LRAs to quantify the reversal of HIV-1 latency.

### Materials:

- Isolated PBMCs at 2 x 10<sup>6</sup> cells/mL
- **iPAF1C** (e.g., 10 mM stock in DMSO)
- Other LRAs as required (e.g., JQ1, 10 mM stock in DMSO)
- DMSO (Vehicle control)
- 24-well tissue culture plates



Complete culture medium (as above)

### Procedure:

- Plate 1 mL of the PBMC suspension (2 x 10<sup>6</sup> cells) into each well of a 24-well plate.
- Prepare working solutions of iPAF1C and other LRAs. For a final concentration of 10 μM iPAF1C from a 10 mM stock, a 1:1000 dilution is required.
- Add the compounds to the appropriate wells. Example treatment groups:
  - Well A1 (Control): Add DMSO (volume equivalent to the highest volume of drug added).
  - Well A2 (iPAF1C): Add iPAF1C to a final concentration of 6.25-20 μΜ.[1][4]
  - $\circ$  Well A3 (LRA): Add JQ1 to a final concentration of 1  $\mu$ M.
  - Well A4 (Combination): Add both iPAF1C and JQ1 to their final concentrations.
- Gently mix the plate by swirling.
- Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]
- After incubation, proceed immediately to RNA isolation (Protocol 3).

## Protocol 3: RNA Isolation and qRT-PCR for HIV-1 gag

Objective: To quantify the amount of HIV-1 gag transcripts as a measure of viral reactivation.

### Materials:

- Treated PBMCs from Protocol 2
- RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit (e.g., SuperScript IV VILO, Thermo Fisher)
- qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)



- · Primers and probe for HIV-1 gag
- Primers and probe for a housekeeping gene (e.g., LDHA, GAPDH)
- qRT-PCR instrument

### Procedure:

- RNA Isolation:
  - Pellet the cells in each well by centrifugation.
  - Lyse the cells and isolate total RNA according to the manufacturer's protocol for your chosen kit.
  - Elute RNA in nuclease-free water and determine its concentration and purity (e.g., using a NanoDrop spectrophotometer).
- cDNA Synthesis:
  - Synthesize cDNA from an equal amount of RNA (e.g., 200-500 ng) from each sample using a reverse transcription kit. Follow the manufacturer's instructions.
- Quantitative RT-PCR:
  - Prepare the qPCR reaction mix for each sample in triplicate for both the target gene (HIV-1 gag) and the housekeeping gene.
  - The reaction should contain qPCR master mix, forward and reverse primers, probe, and the synthesized cDNA.
  - Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for all reactions.
  - $\circ$  Calculate the relative quantification of HIV-1 gag expression using the  $\Delta\Delta$ Ct method.



- Normalize the gag Ct values to the housekeeping gene Ct values for each sample ( $\Delta$ Ct = Ctgag Cthousekeeping).
- Calculate the fold change relative to the DMSO control ( $\Delta\Delta$ Ct =  $\Delta$ CtTreated  $\Delta$ CtDMSO).
- The final fold change is calculated as 2-ΔΔCt.[5]

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